molecular formula C21H26N2O B8556051 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

Cat. No.: B8556051
M. Wt: 322.4 g/mol
InChI Key: QGXDLACRRDGHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and pyridinyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. The molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol

InChI

InChI=1S/C21H26N2O/c24-21(19-6-13-22-14-7-19)10-8-20(9-11-21)12-15-23(17-20)16-18-4-2-1-3-5-18/h1-7,13-14,24H,8-12,15-17H2

InChI Key

QGXDLACRRDGHTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CCN(C2)CC3=CC=CC=C3)(C4=CC=NC=C4)O

Origin of Product

United States

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